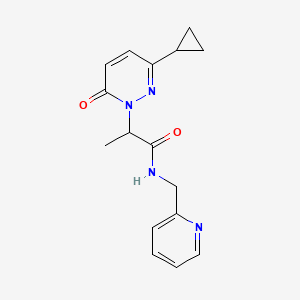

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a cyclopropyl group at position 2. The propanamide side chain is linked to a pyridin-2-ylmethyl group, distinguishing it from antipyrine-based hybrids (e.g., compounds 6e–h in ). The cyclopropyl substituent may enhance metabolic stability, while the pyridinyl moiety could improve solubility and target binding via hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(pyridin-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-11(16(22)18-10-13-4-2-3-9-17-13)20-15(21)8-7-14(19-20)12-5-6-12/h2-4,7-9,11-12H,5-6,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOAIQQFCDEYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=N1)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a member of the pyridazinone family, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H16N4O

- Molecular Weight : 252.30 g/mol

- IUPAC Name : this compound

This compound features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes that lead to disease progression.

- Receptor Modulation : It can act on various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Therapeutic Potential

Research indicates that this compound exhibits several therapeutic potentials:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

A review of recent literature reveals several studies focused on the biological activity of pyridazinone derivatives:

| Study | Findings |

|---|---|

| Guo et al. (2018) | Demonstrated that pyridazinones exhibit significant anti-inflammatory properties by inhibiting COX enzymes in vitro. |

| Ibrahim et al. (2018) | Reported anticancer activity against multiple cancer cell lines, with IC50 values indicating potent cytotoxicity. |

| Lv et al. (2015) | Highlighted the antifungal activity of related compounds, suggesting potential broader applications in infectious diseases. |

In Vitro and In Vivo Studies

In vitro studies have shown that the compound effectively inhibits certain enzyme activities at micromolar concentrations, while in vivo studies are necessary to validate these findings in a physiological context.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridazinones can possess antimicrobial properties. The structural features of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide may enhance its efficacy against various pathogens, making it a candidate for further investigation in antimicrobial drug development.

- Anticancer Potential : The compound has been evaluated for its anticancer properties. Studies have shown that modifications in the pyridazine structure can lead to improved cytotoxicity against cancer cell lines. This suggests that this compound may act as a lead compound in developing new anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Structural Feature | Influence on Activity |

|---|---|

| Cyclopropyl Group | Enhances binding affinity to biological targets |

| Pyridine Moiety | Essential for maintaining antimicrobial efficacy |

| Oxopyridazine Core | Contributes to overall stability and bioavailability |

Case Studies

Several case studies highlight the potential applications of this compound:

- Antimicrobial Studies : A study evaluating various pyridazine derivatives demonstrated that modifications in substituents could significantly enhance antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Research : In vitro tests on cancer cell lines revealed that compounds similar to this compound exhibited dose-dependent cytotoxic effects, indicating potential as a therapeutic agent in oncology.

- Neuroprotective Effects : Emerging research suggests that certain derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Features

The compound shares a pyridazinone core with antipyrine/pyridazinone hybrids (e.g., 6e–h) but differs in the amide-linked substituent. Key structural comparisons include:

Key Differences :

- The target compound replaces the antipyrine group with a pyridin-2-ylmethyl moiety, reducing steric bulk and altering electronic properties.

Physicochemical Properties

- IR Spectroscopy: Compounds 6e–h exhibit C=O stretches between 1623–1681 cm⁻¹, corresponding to pyridazinone and amide carbonyls . The target compound likely shows similar absorptions (~1640–1680 cm⁻¹) for its amide and pyridazinone groups.

- Solubility : The pyridinyl group in the target compound may enhance water solubility compared to the hydrophobic antipyrine and arylpiperazinyl groups in 6e–h.

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve coupling efficiency but may necessitate higher temperatures. Non-polar solvents (e.g., toluene) favor cyclopropane stability but slow reaction kinetics.

Catalytic Enhancements

Pd-catalyzed cross-coupling methods have been explored for functionalizing the pyridazinone core, though these are less common due to the compound’s sensitivity to transition metals.

Analytical Characterization

Table 1: Spectral Data for 2-(3-Cyclopropyl-6-Oxopyridazin-1(6H)-yl)-N-(Pyridin-2-ylmethyl)propanamide

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Coupling Reagents

| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| EDCl/HOBt | 82 | 98 | 12.50 |

| DCC/DMAP | 75 | 95 | 9.80 |

| SOCl2/Et3N | 78 | 97 | 7.40 |

EDCl/HOBt offers superior yield and purity but at a higher cost, making SOCl2/Et3N the preferred industrial-scale option.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide, and how do reaction conditions influence yield?

Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving pyridazinone precursors and functionalized propanamide derivatives. For example, cyclopropyl-substituted pyridazinones are often prepared under mild conditions (e.g., ethanol, piperidine catalyst, 0–5°C for 2 hours) to minimize side reactions . Key steps include:

- Cyclopropyl introduction : Cyclopropane rings are typically added via [2+1] cycloaddition or nucleophilic substitution on halogenated pyridazinones.

- Amide coupling : The pyridin-2-ylmethylamine is coupled to the propanoyl chloride intermediate using carbodiimide-based reagents (e.g., EDC/HOBt).

Yield optimization requires precise temperature control and stoichiometric ratios of reactants. Impurities often arise from incomplete cyclization or hydrolysis of the amide bond, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Synthetic Challenges

Q. Q2. How can regioselectivity issues during pyridazinone functionalization be addressed to ensure proper substitution at the 3-position?

Methodological Answer : Regioselectivity in pyridazinone systems is influenced by electronic and steric factors. For 3-cyclopropyl substitution:

- Electron-withdrawing groups (EWGs) : Use nitration or halogenation at the 3-position to direct subsequent nucleophilic substitution (e.g., cyclopropane via Suzuki-Miyaura coupling) .

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side products (e.g., 4-substituted isomers) .

- Protecting groups : Temporarily block the 4- and 5-positions with tert-butyl or acetyl groups to direct reactivity to the 3-position .

Validation via H NMR and X-ray crystallography is critical to confirm regiochemistry .

Analytical Characterization

Q. Q3. What analytical techniques are most effective for confirming the tautomeric state of the pyridazinone core in this compound?

Methodological Answer : The 6-oxopyridazinone moiety can exist in keto-enol tautomeric forms, impacting reactivity and bioactivity. Techniques include:

- NMR spectroscopy : C NMR distinguishes carbonyl (C=O, ~170 ppm) from enolic C-OH (~90–100 ppm) .

- IR spectroscopy : Stretching frequencies for carbonyl (1650–1750 cm) vs. hydroxyl (3200–3600 cm) groups .

- X-ray diffraction : Resolves bond lengths (C=O ~1.21 Å vs. C-OH ~1.34 Å) .

Advanced methods like variable-temperature NMR or deuterium exchange experiments can further probe tautomeric equilibria .

Biological Activity Profiling

Q. Q4. What in vitro assays are recommended for preliminary evaluation of this compound’s kinase inhibition potential?

Methodological Answer : The pyridazinone-acetamide scaffold is associated with kinase modulation (e.g., JAK2, EGFR). Key assays:

- Kinase inhibition profiling : Use recombinant kinases in ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay).

- Cellular viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT or resazurin assays .

- Selectivity screening : Compare activity across kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Dose-response curves (1 nM–100 µM) and positive controls (e.g., staurosporine) are essential for reliability .

Data Contradictions and Resolution

Q. Q5. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

Methodological Answer : Discrepancies often arise from:

- Solvent effects : Predicted logP (ACD/Labs) may not account for cellular membrane permeability .

- Metabolic instability : In vitro assays might miss phase I/II metabolism (e.g., CYP450-mediated oxidation) .

Resolution strategies :

MD simulations : Refine docking poses with explicit solvent models (e.g., GROMACS) to assess binding kinetics .

Metabolite identification : Use LC-HRMS to detect degradation products in hepatocyte incubations .

Structural analogs : Compare with compounds like N-(pyridin-2-ylmethyl)acetamide derivatives to isolate pharmacophore contributions .

Advanced Mechanistic Studies

Q. Q6. What techniques are suitable for elucidating the binding mode of this compound to its protein target?

Methodological Answer :

- X-ray crystallography : Co-crystallize with the target protein (e.g., kinase domain) to resolve atomic interactions .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) and affinity (K) .

- Alanine scanning mutagenesis : Identify critical residues in the binding pocket by mutating putative contact points .

Complementary computational methods (e.g., MM-PBSA for binding free energy) enhance interpretation .

Toxicity and ADME Profiling

Q. Q7. What in silico and in vitro models are recommended for early-stage ADME/Tox profiling?

Methodological Answer :

- In silico :

- In vitro :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.